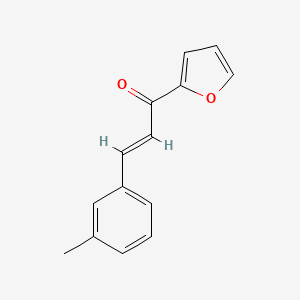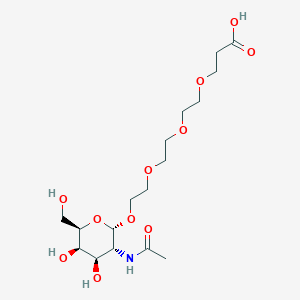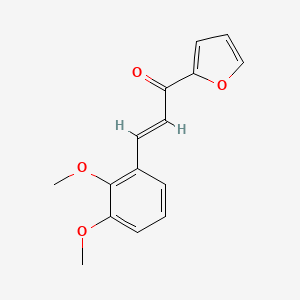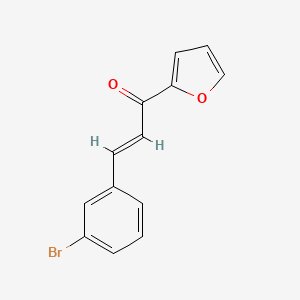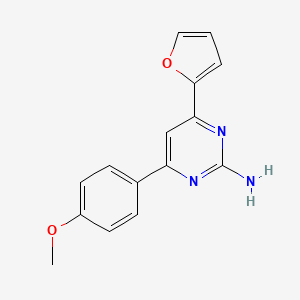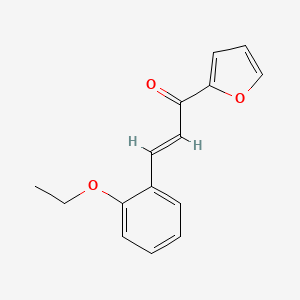
(2E)-3-(2-Ethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2-Ethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one, or 2E-3-2-ethoxyphenyl-1-furan-2-ylprop-2-en-1-one, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the class of compounds known as furanones, which are characterized by a five-membered ring structure containing two oxygen atoms and three carbon atoms. This compound has been studied for its potential to act as an inhibitor of certain enzymes, as well as its ability to interact with proteins, nucleic acids, and other biomolecules. We will also discuss potential future directions of research related to this compound.
Wirkmechanismus
The mechanism of action of 2E-3-2-ethoxyphenyl-1-furan-2-ylprop-2-en-1-one is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and histone deacetylase. Furthermore, this compound has been found to interact with proteins, nucleic acids, and other biomolecules, which suggests that it may have a direct effect on these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-3-2-ethoxyphenyl-1-furan-2-ylprop-2-en-1-one are not yet fully understood. However, it has been found to inhibit certain enzymes, such as cytochrome P450 and histone deacetylase. Additionally, this compound has been found to interact with proteins, nucleic acids, and other biomolecules. These properties suggest that it may have an effect on the activity of these molecules, which could lead to changes in biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
2E-3-2-ethoxyphenyl-1-furan-2-ylprop-2-en-1-one has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and can be produced in high yields. Additionally, it has been found to interact with proteins, nucleic acids, and other biomolecules, which makes it a potential tool for studying biological pathways and processes. However, the mechanism of action of this compound is not yet fully understood, and further research is needed to fully understand its effects.
Zukünftige Richtungen
There are several potential future directions of research related to 2E-3-2-ethoxyphenyl-1-furan-2-ylprop-2-en-1-one. These include further studies into its mechanism of action, as well as its potential applications in drug discovery and development. Additionally, further research into its biochemical and physiological effects is needed to fully understand its potential uses in laboratory experiments. Finally, further studies into its interactions with proteins, nucleic acids, and other biomolecules are needed to determine its potential use in studying biological pathways and processes.
Synthesemethoden
2E-3-2-ethoxyphenyl-1-furan-2-ylprop-2-en-1-one can be synthesized using a variety of methods, including the reaction of 2-ethoxyphenol and furan-2-carbaldehyde in the presence of a base catalyst. This reaction is typically carried out in a solvent such as dimethylformamide (DMF) and yields a product with a yield of up to 95%. The reaction is reversible, and the product can be isolated by extraction with an appropriate solvent, such as ethyl acetate.
Wissenschaftliche Forschungsanwendungen
2E-3-2-ethoxyphenyl-1-furan-2-ylprop-2-en-1-one has been studied for its potential applications in scientific research. It has been found to act as an inhibitor of certain enzymes, including cytochrome P450 and histone deacetylase. Additionally, this compound has been found to interact with proteins, nucleic acids, and other biomolecules. These properties make it a potential tool for studying biological pathways and processes.
Eigenschaften
IUPAC Name |
(E)-3-(2-ethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-17-14-7-4-3-6-12(14)9-10-13(16)15-8-5-11-18-15/h3-11H,2H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARINJNXFFLAJT-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Ethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

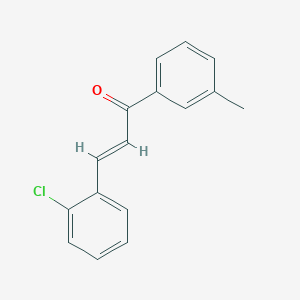

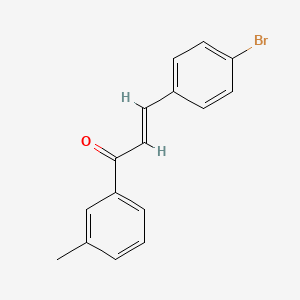



![(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346749.png)

